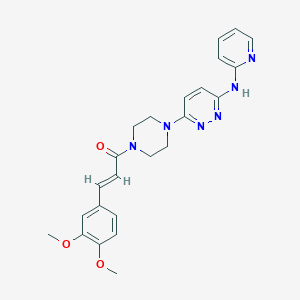

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Descripción

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a structurally complex molecule featuring an α,β-unsaturated ketone (enone) core, a 3,4-dimethoxyphenyl substituent, and a piperazine-linked pyridazine moiety with a pyridin-2-ylamino group. Its E-configuration ensures a planar geometry, which may enhance intermolecular interactions such as π-π stacking and hydrogen bonding. Structural validation of such compounds often employs SHELXL for crystallographic refinement, ensuring precise geometric parameters .

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-32-19-8-6-18(17-20(19)33-2)7-11-24(31)30-15-13-29(14-16-30)23-10-9-22(27-28-23)26-21-5-3-4-12-25-21/h3-12,17H,13-16H2,1-2H3,(H,25,26,27)/b11-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHFLPAGTSCTGJ-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including a dimethoxyphenyl moiety, a pyridazinyl-piperazine linkage, and an enone system. Its molecular formula is C_{24}H_{29N_5O_3 with a molecular weight of approximately 429.53 g/mol. The presence of the methoxy groups enhances lipophilicity, which may influence its bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C24H29N5O3 |

| Molecular Weight | 429.53 g/mol |

| LogP (Octanol-Water) | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Cell Proliferation : In vitro tests have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The IC50 values were reported at approximately 4.37 µM and 8.03 µM respectively, indicating strong antiproliferative effects .

-

Mechanisms of Action :

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells, thereby inhibiting their ability to replicate .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. For instance, derivatives with similar structural motifs have been noted for their effectiveness against Gram-positive bacteria .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involved in anxiety and depression .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of (E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one on HepG2 cells showed that treatment led to significant reductions in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cell populations compared to untreated controls.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuropharmacological Effects

In terms of neuropharmacology, the compound's structural features suggest potential as a neuroprotective agent. Studies have indicated that it may modulate neurotransmitter systems, offering protective effects against neurodegenerative conditions such as Alzheimer's disease. Molecular docking studies support its interaction with target proteins involved in neuroinflammation and oxidative stress .

Synthesis Routes

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. Key steps include:

- Formation of the Propene Derivative : Utilizing a Wittig reaction or similar methodology to create the propene moiety.

- Piperazine Substitution : Introducing the piperazine ring through nucleophilic substitution reactions.

- Pyridazine Integration : Incorporating the pyridazine moiety via cyclization or coupling reactions.

These synthetic approaches can be optimized for yield and purity through careful selection of reagents and conditions .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved testing against MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity at low concentrations. Mechanistic studies highlighted the role of reactive oxygen species (ROS) generation leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 3: Neuroprotective Potential

In neuropharmacological research, the compound was tested for its ability to prevent neuronal cell death induced by oxidative stress. The findings revealed that it significantly reduced markers of apoptosis and improved cell survival rates in cultured neurons exposed to toxic agents .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyridazine ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. For example:

-

Chlorination : Treatment with POCl₃ converts hydroxyl or amino groups to chlorides (e.g., pyridazin-3-ylamino → pyridazin-3-yl chloride) under reflux conditions (80–120°C) .

-

Amination : The 6-position of pyridazine reacts with amines (e.g., pyridin-2-amine) via SNAr mechanisms in polar aprotic solvents (DMF, DMSO) at 60–90°C .

Piperazine Functionalization

The piperazine moiety participates in:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the secondary amine sites. For instance, treatment with acetyl chloride yields N-acetyl derivatives .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aromatic substituents to the piperazine ring (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Enone System Reactivity

The α,β-unsaturated ketone undergoes:

-

Michael Addition : Nucleophiles (e.g., thiols, amines) add to the β-carbon. For example, cysteamine reacts in ethanol at room temperature to form β-thioether adducts .

-

Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene) under thermal conditions (100–120°C) .

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group can be demethylated using BBr₃ or HBr/AcOH to yield catechol derivatives, enhancing hydrogen-bonding capacity .

Catalytic Hydrogenation

The enone’s double bond is selectively reduced using H₂/Pd-C in ethanol (25°C, 2 atm), yielding the saturated ketone without affecting other functional groups .

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Pyrazole Synthesis : Reaction with hydrazines forms pyrazole rings at the enone site (hydrazine hydrate, EtOH, reflux) .

-

Quinoxaline Derivatives : Condensation with o-phenylenediamine produces quinoxaline-fused systems .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the enone and alkenes, forming cyclobutane derivatives .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/MeOH), the enone undergoes keto-enol tautomerism, while strong bases (NaOH) trigger retro-aldol cleavage .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

A comparative analysis with structurally related enone derivatives reveals key differences in substituents and their implications:

Physicochemical and Functional Implications

- Solubility : The piperazine ring in the target compound may improve solubility in polar solvents compared to 6d’s bulky phthalazine group. However, 3FP’s azo-linked pyrrolidine might confer intermediate polarity .

- Electronic Effects: The enone core’s conjugation is influenced by substituents. The target’s electron-rich dimethoxy groups could stabilize the enone via resonance, whereas 3FP’s azo group introduces electron-withdrawing effects, altering reactivity .

- The target’s pyridazine-piperazine scaffold is common in kinase inhibitors, hinting at therapeutic applications.

Structural Validation and Methodological Considerations

- Both the target compound and 6d would require rigorous validation via X-ray crystallography using SHELXL for refinement . Discrepancies in bond lengths or angles (e.g., enone C=O vs. C=C) could arise from substituent electronic effects.

- The dimethoxy groups in the target compound may induce torsional strain, detectable via SHELXL’s disorder modeling tools .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.